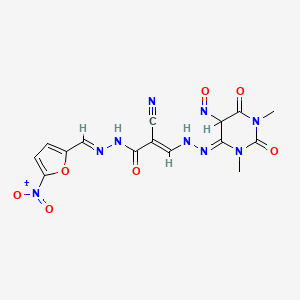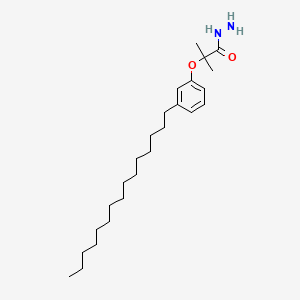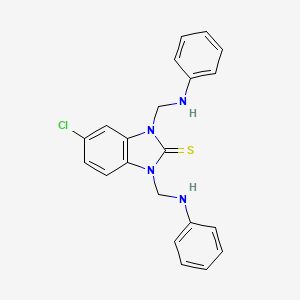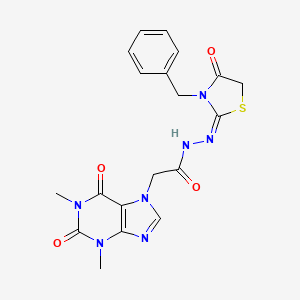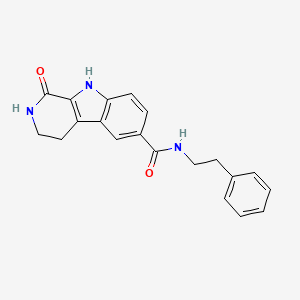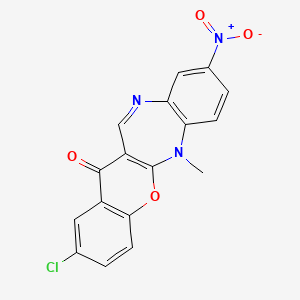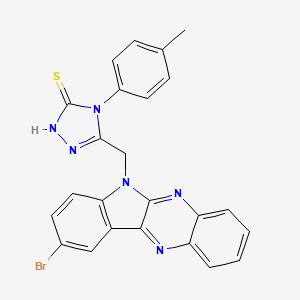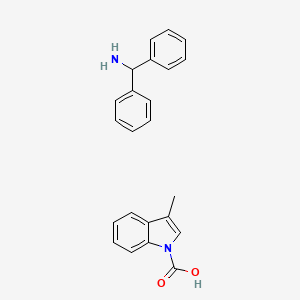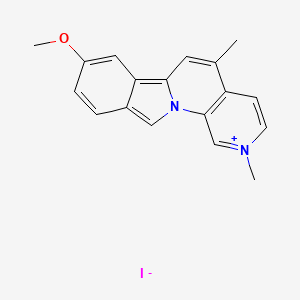
8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[3,4-a]carbazolium core substituted with methoxy and methyl groups. It has garnered interest due to its potential biological activities and its role in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[3,4-a]carbazole Core: This step involves the cyclization of appropriate precursors to form the pyrido[3,4-a]carbazole skeleton.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through electrophilic substitution reactions.
Quaternization: The final step involves the quaternization of the nitrogen atom in the pyrido[3,4-a]carbazole core with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, which can be further explored for their biological activities.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an antitumor agent, particularly in colorectal cancer.
作用机制
The mechanism of action of 8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide involves its interaction with specific molecular targets. Studies have shown that it can inhibit the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells . This pathway is crucial for cell proliferation and survival, making the compound a promising candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline: Shares a similar core structure but differs in the position of the nitrogen atom and the presence of an indole ring.
Neocryptolepine Derivatives: Known for their cytotoxic activity against cancer cells.
Uniqueness
8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide is unique due to its specific substitution pattern and its ability to inhibit the PI3K/AKT/mTOR pathway, which is not commonly observed in similar compounds .
属性
CAS 编号 |
102852-75-5 |
|---|---|
分子式 |
C18H17IN2O |
分子量 |
404.2 g/mol |
IUPAC 名称 |
8-methoxy-2,5-dimethylisoindolo[2,1-a][1,7]naphthyridin-2-ium;iodide |
InChI |
InChI=1S/C18H17N2O.HI/c1-12-8-17-16-9-14(21-3)5-4-13(16)10-20(17)18-11-19(2)7-6-15(12)18;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
KUISRPCDKISZOL-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC2=C3C=C(C=CC3=CN2C4=C1C=C[N+](=C4)C)OC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


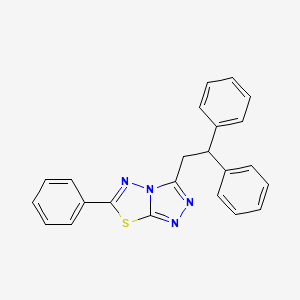
![disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate](/img/structure/B12725523.png)

